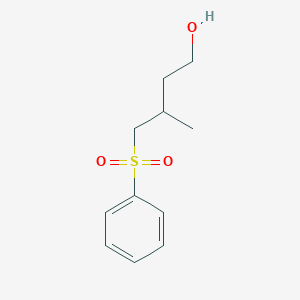

4-(Benzenesulfonyl)-3-methylbutan-1-ol

Description

4-(Benzenesulfonyl)-3-methylbutan-1-ol is a useful research compound. Its molecular formula is C11H16O3S and its molecular weight is 228.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the recommended synthetic routes for 4-(Benzenesulfonyl)-3-methylbutan-1-ol, and how can reaction conditions be optimized for yield and purity?

Answer:

A common approach involves sulfonylation of 3-methylbutan-1-ol derivatives using benzenesulfonyl chloride under basic conditions. Optimization includes:

- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions (e.g., sulfone decomposition) .

- Catalyst selection : Using pyridine or DMAP to enhance reactivity and regioselectivity .

- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted sulfonyl chloride or alcohol precursors .

Yield improvements (≥70%) are achievable by slow addition of sulfonyl chloride and rigorous exclusion of moisture.

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR :

- IR : Strong S=O stretching at 1150–1200 cm⁻¹ and O-H stretch at 3200–3400 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 242.3 (calculated for C₁₁H₁₆O₃S) .

Q. Advanced: How can researchers resolve contradictions in NMR data when analyzing diastereomeric impurities?

Answer:

Contradictions often arise from chiral centers or rotational isomers. Strategies include:

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers .

- Variable Temperature NMR : Heating to 50°C can coalesce split peaks caused by slow conformational exchange .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict chemical shifts and coupling constants to validate assignments .

Q. Advanced: What strategies minimize sulfone group decomposition during storage?

Answer:

- Storage Conditions :

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Q. Basic: What are the common side products formed during synthesis, and how can they be quantified?

Answer:

- Side Products :

- 3-Methylbut-1-ene : From dehydration of the alcohol under acidic conditions.

- Bis-sulfonylated adducts : Due to excess sulfonyl chloride.

- Quantification :

Q. Advanced: How does the steric environment of the benzenesulfonyl group influence reactivity in nucleophilic substitutions?

Answer:

The bulky benzenesulfonyl group directs nucleophilic attack away from the sulfonyl-bearing carbon. For example:

- SN2 Reactions : Steric hindrance reduces backside attack, favoring SN1 mechanisms in polar solvents (e.g., DMSO) .

- Esterification : The sulfonyl group deactivates the alcohol, requiring stronger acylating agents (e.g., acetyl chloride with DMAP) .

Kinetic studies (via stopped-flow UV-Vis) reveal a 10-fold rate decrease compared to non-sulfonylated analogs .

Q. Advanced: How to design experiments to assess acid-catalyzed stability of the benzenesulfonyl moiety?

Answer:

- pH Stability Study :

- Mechanistic Insight :

Properties

CAS No. |

60012-69-3 |

|---|---|

Molecular Formula |

C11H16O3S |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-3-methylbutan-1-ol |

InChI |

InChI=1S/C11H16O3S/c1-10(7-8-12)9-15(13,14)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |

InChI Key |

DFGOTAOEHXQYSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.